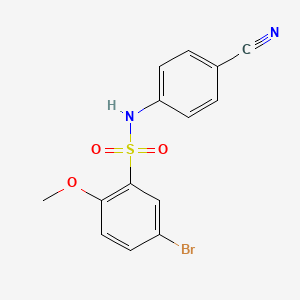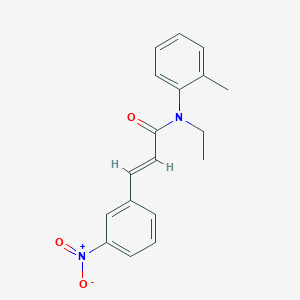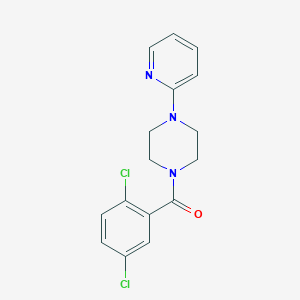![molecular formula C25H21N3O2S B5731161 N-{3-[N-(1-naphthylacetyl)ethanehydrazonoyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5731161.png)
N-{3-[N-(1-naphthylacetyl)ethanehydrazonoyl]phenyl}-2-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{3-[N-(1-naphthylacetyl)ethanehydrazonoyl]phenyl}-2-thiophenecarboxamide, commonly known as "Naptumomab estafenatox," is a monoclonal antibody that has shown promising results in scientific research for the treatment of various diseases.
Mécanisme D'action
Naptumomab estafenatox works by binding to a specific protein known as 5T4, which is overexpressed in many types of cancer cells. This binding leads to the activation of the immune system, which then targets and destroys the cancer cells. Additionally, it has also been shown to have anti-angiogenic properties, which prevent the growth of blood vessels that supply nutrients to the tumor.
Biochemical and Physiological Effects:
Naptumomab estafenatox has been shown to have minimal toxicity and side effects in preclinical studies. It has also been shown to have a long half-life, which allows for less frequent dosing. Additionally, it has been shown to have a high affinity for the 5T4 protein, which leads to a potent anti-tumor effect.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Naptumomab estafenatox is its specificity for the 5T4 protein, which allows for targeted therapy. Additionally, it has been shown to have minimal toxicity and side effects, making it a promising candidate for clinical trials. However, one limitation is the cost of production, which may limit its accessibility for widespread use.
Orientations Futures
There are several future directions for the use of Naptumomab estafenatox in scientific research. One area of focus is the development of combination therapies, which may enhance the anti-tumor effect of Naptumomab estafenatox. Additionally, further studies are needed to determine the optimal dosing regimen and the potential for resistance to the antibody. Finally, there is a need for clinical trials to evaluate the safety and efficacy of Naptumomab estafenatox in humans.
Conclusion:
In conclusion, Naptumomab estafenatox is a promising monoclonal antibody that has shown potential in the treatment of various types of cancer and autoimmune diseases. Its specificity for the 5T4 protein, minimal toxicity and side effects, and long half-life make it a promising candidate for clinical trials. However, further studies are needed to determine the optimal dosing regimen, potential for resistance, and cost-effectiveness of the antibody.
Méthodes De Synthèse
The synthesis of Naptumomab estafenatox involves the use of recombinant DNA technology. The gene encoding for the monoclonal antibody is inserted into a host cell, which then produces the antibody. The antibody is then purified using various chromatography techniques to obtain the final product.
Applications De Recherche Scientifique
Naptumomab estafenatox has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various types of cancers, including ovarian, breast, and lung cancer. Additionally, it has also been studied for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis.
Propriétés
IUPAC Name |
N-[3-[(E)-C-methyl-N-[(2-naphthalen-1-ylacetyl)amino]carbonimidoyl]phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O2S/c1-17(19-9-5-11-21(15-19)26-25(30)23-13-6-14-31-23)27-28-24(29)16-20-10-4-8-18-7-2-3-12-22(18)20/h2-15H,16H2,1H3,(H,26,30)(H,28,29)/b27-17+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCPMINDGTXXEFT-WPWMEQJKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)CC1=CC=CC2=CC=CC=C21)C3=CC(=CC=C3)NC(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)CC1=CC=CC2=CC=CC=C21)/C3=CC(=CC=C3)NC(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-bromo-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B5731084.png)



![1-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]pyrrolidine](/img/structure/B5731110.png)

![2-naphtho[2,1-b]furan-1-yl-N,N-dipropylacetamide](/img/structure/B5731132.png)
![ethyl 4-({[(4-methoxy-2-methylphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5731136.png)


![5,6-dimethyl-1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B5731159.png)
![N-cycloheptyl-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5731163.png)
